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Compound of Interest

Compound Name:
3-Bromo-1-methyl-1H-indazol-5-

amine

Cat. No.: B591999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has become a cornerstone in modern medicinal chemistry, with

numerous derivatives showing promising therapeutic activities. Among these, bromo-methyl-

indazole amines have garnered significant attention for their potential as potent and selective

modulators of key biological pathways implicated in a range of diseases, most notably cancer.

This technical guide provides an in-depth overview of the current understanding of the

biological activities of these compounds, supported by quantitative data, detailed experimental

methodologies, and visualizations of their mechanisms of action.

Core Biological Activities: A Quantitative
Perspective
Bromo-methyl-indazole amines have demonstrated a breadth of biological activities, with the

most profound effects observed in the realms of oncology and kinase inhibition. The strategic

placement of the bromo, methyl, and amine functionalities on the indazole core allows for fine-

tuning of the molecule's steric and electronic properties, leading to enhanced target affinity and

selectivity.

Anticancer Activity
A significant body of research has focused on the antiproliferative effects of bromo-methyl-

indazole amines against a variety of human cancer cell lines. The half-maximal inhibitory
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concentration (IC50) is a key metric for quantifying the potency of these compounds. Below is a

summary of reported IC50 values for representative bromo-methyl-indazole amine derivatives.
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Compound ID
Cancer Cell
Line

IC50 (µM)
Reference
Compound

Reference
IC50 (µM)

Compound 6o

K562 (Chronic

Myeloid

Leukemia)

5.15 5-Fluorouracil Not specified

A549 (Lung

Cancer)
>40

PC-3 (Prostate

Cancer)
20.31

HepG2 (Liver

Cancer)
15.42

Compound 5k

K562 (Chronic

Myeloid

Leukemia)

3.32 5-Fluorouracil Not specified

A549 (Lung

Cancer)
10.14

PC-3 (Prostate

Cancer)
15.21

HepG2 (Liver

Cancer)
12.17

Compound 7i
MCF-7 (Breast

Cancer)
11.5 ± 0.8 Adriamycin Not specified

ME-180 (Cervical

Cancer)
11.5 ± 0.4

Hep-G2 (Liver

Cancer)
12.4 ± 0.5

Compound 7d
Hep-G2 (Liver

Cancer)
10.4 ± 0.2 Adriamycin Not specified

Compound 7p
Hep-G2 (Liver

Cancer)
10.6 ± 0.4 Adriamycin Not specified
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Table 1: In Vitro Anticancer Activity of Selected Bromo-Methyl-Indazole Amine Derivatives. Data

compiled from multiple sources.[1][2]

Kinase Inhibition
The primary mechanism through which many bromo-methyl-indazole amines exert their

anticancer effects is through the inhibition of protein kinases. These enzymes play a critical role

in cell signaling pathways that regulate cell growth, proliferation, and survival. The indazole

core can act as a hinge-binding motif, effectively competing with ATP for the kinase's active

site.[1]

Compound/Sc
affold ID

Target
Kinase(s)

IC50
(Enzymatic
Assay)

Reference
Compound

Reference
IC50

Pazopanib

(Indazole-based)
VEGFR-2 30 nM - -

Indazole-

pyrimidine

sulfonamide (13i)

VEGFR-2 34.5 nM Pazopanib 30 nM

CFI-400945

(Indazole-based)
PLK4 2.8 nM Centrinone 2.7 nM

Compound 82a

(1H-indazole

derivative)

Pan-Pim (Pim-1,

Pim-2, Pim-3)

0.4 nM, 1.1 nM,

0.4 nM
- -

Compound 109

(1H-indazole

derivative)

EGFR, EGFR

T790M
8.3 nM, 5.3 nM - -

Entrectinib (3-

aminoindazole

derivative)

ALK 12 nM - -

Table 2: Kinase Inhibitory Activity of Representative Indazole Derivatives.[3][4] Note: While not

all compounds are strictly bromo-methyl-indazole amines, they represent the broader class of
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indazole-based kinase inhibitors and provide valuable comparative data.

Key Signaling Pathways Modulated by Bromo-
Methyl-Indazole Amines
The anticancer activity of bromo-methyl-indazole amines is often attributed to their ability to

interfere with key signaling cascades that are frequently dysregulated in cancer. Understanding

these pathways is crucial for rational drug design and for identifying patient populations that are

most likely to respond to these therapies.

VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical

regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor

growth and metastasis.[5] Bromo-methyl-indazole amines, such as the approved drug

pazopanib, can inhibit VEGFR-2, thereby blocking downstream signaling and inhibiting

angiogenesis.[6]
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VEGFR signaling inhibition by bromo-methyl-indazole amines.
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MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK

pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and

survival.[7] Mutations in components of this pathway, such as BRAF, are common in many

cancers.[7] Indazole-based inhibitors can target kinases within this pathway, such as BRAF or

MEK, to block aberrant signaling.
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Click to download full resolution via product page

MAPK/ERK pathway inhibition by bromo-methyl-indazole amines.

PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell

survival, growth, and metabolism.[8] Its aberrant activation is a frequent event in cancer, often

contributing to therapeutic resistance.[9] Some indole derivatives have shown the ability to

modulate this pathway, suggesting a potential mechanism of action for bromo-methyl-indazole

amines.
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PI3K/Akt pathway modulation by bromo-methyl-indazole amines.
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Experimental Protocols: A Guide to Key
Methodologies
Reproducible and robust experimental data are the foundation of drug discovery and

development. This section provides an overview of the key experimental protocols used to

evaluate the biological activities of bromo-methyl-indazole amines.

Synthesis of Bromo-Methyl-Indazole Amines
The synthesis of bromo-methyl-indazole amines typically involves a multi-step process. A

general synthetic workflow is outlined below.

Starting Material
(e.g., 5-bromo-2-fluorobenzonitrile)

Cyclization with Hydrazine
to form Indazole Amine N-Methylation Further Functionalization

(e.g., Suzuki Coupling)
Final Bromo-Methyl-Indazole

Amine Derivative

Click to download full resolution via product page

General synthetic workflow for bromo-methyl-indazole amines.

General Procedure for Cyclization: A common starting point is the reaction of a substituted

fluorobenzonitrile with hydrazine hydrate. For instance, 5-bromo-2-fluorobenzonitrile can be

refluxed with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine.[1]

N-Methylation: The indazole nitrogen can be methylated using a suitable methylating agent,

such as methyl iodide, in the presence of a base like sodium hydride.

Further Functionalization: The bromo substituent provides a handle for further diversification

through cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction

of various aryl or heteroaryl groups.[1]

In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol Overview:
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Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Compound Treatment: Cells are treated with serial dilutions of the bromo-methyl-indazole

amine derivatives for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of

formazan crystals by metabolically active cells.

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

Absorbance Measurement: The absorbance of the resulting colored solution is measured

using a microplate reader at a specific wavelength (typically around 570 nm).

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and IC50 values are determined.[1]

In Vitro Kinase Inhibition Assay
These assays are designed to measure the direct inhibitory effect of a compound on the activity

of a specific purified kinase.

A General Protocol using a Luminescence-Based Assay (e.g., ADP-Glo™):

Reaction Setup: In a multi-well plate, the purified kinase, its specific substrate, ATP, and

various concentrations of the test compound are combined in an appropriate reaction buffer.

Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a

controlled temperature, during which the kinase phosphorylates its substrate, producing ADP.

ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete

any remaining ATP.

Signal Generation: A Kinase Detection Reagent is added, which converts the generated ADP

back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to

produce a luminescent signal that is proportional to the initial kinase activity.

Luminescence Measurement: The luminescence is measured using a plate reader.
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Data Analysis: The percentage of kinase inhibition is calculated for each compound

concentration, and IC50 values are determined by fitting the data to a dose-response curve.

[10]

In Vivo Antitumor Efficacy Studies
Animal models, typically xenograft models in mice, are used to evaluate the in vivo antitumor

activity of promising compounds.

General Protocol for a Xenograft Model:

Tumor Implantation: Human cancer cells are subcutaneously injected into

immunocompromised mice.

Tumor Growth: The tumors are allowed to grow to a palpable size.

Treatment: The mice are randomized into treatment and control groups. The treatment group

receives the bromo-methyl-indazole amine derivative via a specific route (e.g.,

intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control

group receives a vehicle.

Monitoring: Tumor volume and body weight of the mice are measured regularly throughout

the study.

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised,

weighed, and may be used for further analysis (e.g., immunohistochemistry).

Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth in the

treated groups to the control group.[6]

Conclusion and Future Directions
Bromo-methyl-indazole amines represent a promising class of compounds with significant

potential for the development of novel therapeutics, particularly in the field of oncology. Their

ability to potently and selectively inhibit key protein kinases involved in cancer-promoting

signaling pathways makes them attractive candidates for further investigation. The synthetic
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versatility of the indazole scaffold allows for extensive structure-activity relationship studies to

optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

Expansion of the chemical space: Synthesis and evaluation of novel bromo-methyl-indazole

amine derivatives to identify compounds with improved activity against a broader range of

cancer types and other diseases.

Elucidation of novel mechanisms of action: While kinase inhibition is a prominent

mechanism, further studies are needed to explore other potential biological targets and

pathways modulated by these compounds.

In-depth preclinical and clinical evaluation: Promising lead compounds should be advanced

through rigorous preclinical testing to assess their safety and efficacy, with the ultimate goal

of translation into clinical trials.

Development of combination therapies: Investigating the synergistic effects of bromo-methyl-

indazole amines with other anticancer agents to overcome drug resistance and improve

patient outcomes.

The continued exploration of bromo-methyl-indazole amines holds great promise for the

discovery of next-generation targeted therapies that can make a significant impact on human

health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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